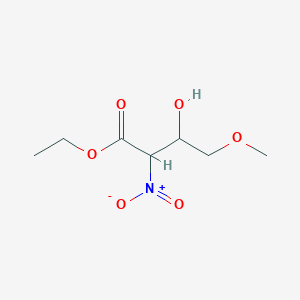
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications . This particular compound is characterized by its unique structure, which includes a methoxy group, a hydroxy group, and a nitro group attached to a butyric acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate typically involves the esterification of 4-Methoxy-3-hydroxy-2-nitrobutyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like sodium methoxide
Major Products Formed
Oxidation: 4-Methoxy-3-oxo-2-nitrobutyric acid ethyl ester
Reduction: 4-Methoxy-3-hydroxy-2-aminobutyric acid ethyl ester
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity . The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-3-hydroxybutyric acid ethyl ester
- 3-Hydroxy-2-nitrobutyric acid ethyl ester
- 4-Methoxy-2-nitrobutyric acid ethyl ester
Uniqueness
Ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate is unique due to the presence of both a methoxy group and a nitro group on the butyric acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H13NO6 |
|---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-4-methoxy-2-nitrobutanoate |
InChI |
InChI=1S/C7H13NO6/c1-3-14-7(10)6(8(11)12)5(9)4-13-2/h5-6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
JYFXBZLFXXEYDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(COC)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















